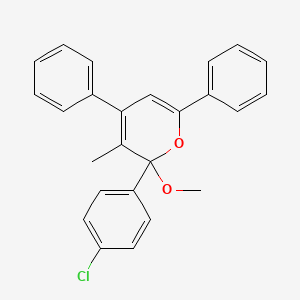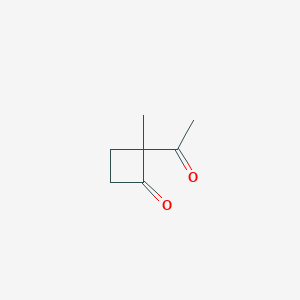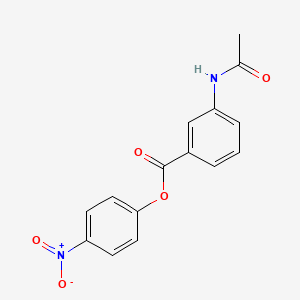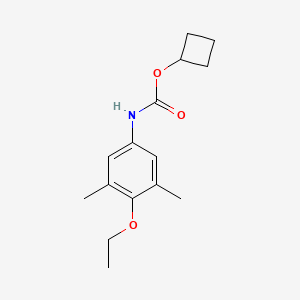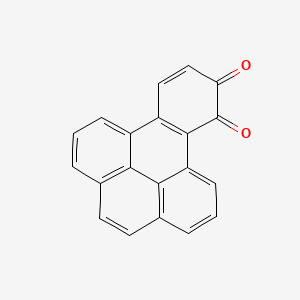![molecular formula C23H18NP B14423267 N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 82505-84-8](/img/structure/B14423267.png)
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a phosphanyl group attached to a butadiyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of diphenylphosphine with a butadiyne derivative. One common method is the oxidative acetylene coupling, where the butadiyne backbone is formed through the reaction of acetylene with a suitable oxidizing agent . The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Various reduced phosphine compounds.
Substitution: Halogenated aromatic derivatives.
科学的研究の応用
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism by which N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphanyl group acts as a ligand, coordinating with metal atoms to form complexes that facilitate various chemical transformations. The butadiyne backbone provides rigidity and electronic properties that enhance the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphanyl group.
1,4-Diphenylbutadiyne: Lacks the phosphanyl group but shares the butadiyne backbone.
Uniqueness
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and material science applications where specific ligand properties are required.
特性
| 82505-84-8 | |
分子式 |
C23H18NP |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(4-diphenylphosphanylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NP/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
InChIキー |
SXUNBTDGFHESFD-UHFFFAOYSA-N |
正規SMILES |
CN(C#CC#CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
